molecular formula B4H8K12O16 B7884930 (E)-4-((Phenylimino)methyl)phenol

(E)-4-((Phenylimino)methyl)phenol

Cat. No. B7884930
M. Wt: 776.5 g/mol
InChI Key: JEYGLZIYVWWWDW-UHFFFAOYSA-N
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Description

(E)-4-((Phenylimino)methyl)phenol is a useful research compound. Its molecular formula is B4H8K12O16 and its molecular weight is 776.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (E)-4-((Phenylimino)methyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-((Phenylimino)methyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Characterization : A study focused on synthesizing and characterizing novel ON donor Schiff bases, including derivatives similar to (E)-4-((Phenylimino)methyl)phenol. They used various spectroscopic and analytical techniques, including X-ray diffraction, and explored their biological and electrochemical properties (Shabbir et al., 2016).

  • Anti-corrosion Properties : Another research investigated the anti-corrosion potential of some Schiff base compounds, including derivatives of (E)-4-((Phenylimino)methyl)phenol. They explored their efficiency in protecting mild steel in hydrochloric acid solutions, finding that these compounds act as mixed-type inhibitors (Elemike et al., 2019).

  • Inhibition of Mild Steel Corrosion : A study showed the effectiveness of similar compounds in inhibiting the corrosion of mild steel in hydrochloric acid solution. The research highlighted the importance of molecular structure in determining their efficiency as corrosion inhibitors (Shanbhag et al., 2007).

  • Antioxidant Activity : Research on (E)-2-nitro-4-[(phenylimino)methyl]phenol revealed significant antioxidant activity, as determined by various antioxidant test methods. The study compared its efficiency with standard antioxidants (Temel et al., 2015).

  • Antibacterial Properties : A study on (E)-5-bromo-2-methoxy-4-((phenylimino)methyl)phenol derivatives found that these compounds exhibit antibacterial activities against various bacterial strains (Zhou et al., 2015).

  • Polymorphism and Thermochromism : A novel polymorph of (E)-4-bromo-2-[(phenylimino)methyl]phenol was reported, showing significant differences in the dihedral angle between the planes of aromatic rings compared to a previously published polymorph. The study also noted thermochromic properties (Mason et al., 2020).

properties

IUPAC Name

dodecapotassium;tetraborate;tetrahydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4BO3.12K.4H2O/c4*2-1(3)4;;;;;;;;;;;;;;;;/h;;;;;;;;;;;;;;;;4*1H2/q4*-3;12*+1;;;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEYGLZIYVWWWDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].O.O.O.O.[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

B4H8K12O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

776.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dodecapotassium;tetraborate;tetrahydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-4-((Phenylimino)methyl)phenol

Citations

For This Compound
7
Citations
P Sılku, S Özkınalı, Z Öztürk, A Asan… - Journal of Molecular …, 2016 - Elsevier
A novel Schiff bases and their acryloyl derivatives were synthesized through the reaction of p-hydroxybenzaldehyde in order of with aniline, p-chloroaniline, p-nitroaniline, p-…
Number of citations: 34 www.sciencedirect.com
S Ozkinali, MS Cavus, B Sakin - Hittite Journal of Science and …, 2018 - dergipark.org.tr
I n this study six new azo-azomethine dyes containing acryloyl group, 4-[[[4-[4′-methyl phenyl azo phenyl] imino] methyl] phenyl-2-propenoat, 4-[[[4-[4′- hydroxy phenylazo phenyl] …
Number of citations: 1 dergipark.org.tr
S ÖZKINALI, MS Çavuş, BU Sakin - Journal of the Turkish Chemical …, 2017 - dergipark.org.tr
In this study, azo dyes containing an imine group were synthesised by coupling p - hydroxybenzylidene aniline with the diazonium salts of p -toluidine, 4-aminophenol, aniline, p -…
Number of citations: 7 dergipark.org.tr
H Karaca - Journal of Organometallic Chemistry, 2016 - Elsevier
The synthesis and characterization of novel metallophthalocyanines (M = Zn, Co) carrying four schiff base on four peripheral positions were realized. These complexes have been …
Number of citations: 26 www.sciencedirect.com
DE Bellone - 2016 - escholarship.org
Although alkene metathesis has found a wide range of applications since its discovery in the mid-1960s, alkyne metathesis has only recently become the focus of attention. Despite …
Number of citations: 2 escholarship.org
AH Hasan, FA Abdulrahman, AJ Obaidullah… - Pharmaceuticals, 2023 - mdpi.com
To discover anti-acetylcholinesterase agents for the treatment of Alzheimer’s disease (AD), a series of novel Schiff base-coumarin hybrids was rationally designed, synthesized …
Number of citations: 2 www.mdpi.com
DF Sedbrook - 2013 - search.proquest.com
Chapter 1. Ring-Opening Alkyne Metathesis Polymerization of Dibenzocyclooctynes. A molybdenum (VI) propylidyne substituted with bidentate phenoxides will react with …
Number of citations: 4 search.proquest.com

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